molecular formula C25H21FN2O3 B2468748 N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide CAS No. 1358252-10-4

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide

Cat. No. B2468748
CAS RN: 1358252-10-4
M. Wt: 416.452
InChI Key: KPFYSKKQEDXQSZ-UHFFFAOYSA-N
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Description

“N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains an amide group (CONH2), a fluorobenzene group (C6H5F), and methoxy (OCH3) and ethoxy (CH3CH2O) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the ethoxy and methoxy groups, and the formation of the amide bond . The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline group would form a planar, aromatic ring system. The amide group would likely form a planar structure due to the resonance of the nitrogen’s lone pair with the carbonyl group .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .

Scientific Research Applications

Psycho- and Neurotropic Properties

Research has explored the psycho- and neurotropic properties of quinolin-4-ones, including compounds structurally related to N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide. Studies have identified compounds with significant sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, highlighting their potential as psychoactive compounds for further investigation (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Studies and Co-crystal Formation

Structural studies on quinoline derivatives have provided insights into their potential applications in designing new materials and drugs. Co-crystal formation with aromatic diols has been observed, suggesting applications in the development of novel pharmaceutical formulations and materials with specific physicochemical properties (Karmakar, Kalita, & Baruah, 2009).

Antitumor and Antimitotic Activities

Quinolone derivatives, including those structurally similar to the compound , have shown potential in antitumor and antimitotic activities. Some derivatives have demonstrated significant in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Reddy, Pallela, Kim, Won, & Shim, 2013). Additionally, studies have focused on synthesizing derivatives with enhanced antimitotic activity, further emphasizing their potential in cancer therapy (Hadjeri, Peiller, Beney, Deka, Lawson, Dumontet, & Boumendjel, 2004).

Antibacterial Properties

Research into quinolone derivatives has also highlighted their antibacterial properties, with certain compounds exhibiting significant activity against resistant bacterial strains. This suggests their potential application in developing new antibiotics to combat resistant infections (Chen, Fang, Sheu, Hsu, & Tzeng, 2001).

Fluorescence Applications

Some quinolone derivatives, due to their strong fluorescence in aqueous media, have been identified as promising fluorophores for biomedical analysis. This indicates potential applications in developing fluorescent labeling reagents and probes for biological and medical research (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling “N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-6-11-20(30-2)12-7-16)28-22-13-10-19(14-21(22)24)27-25(29)17-4-8-18(26)9-5-17/h4-15H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFYSKKQEDXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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